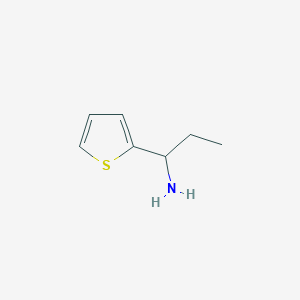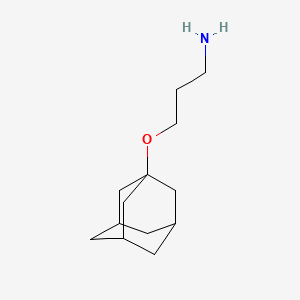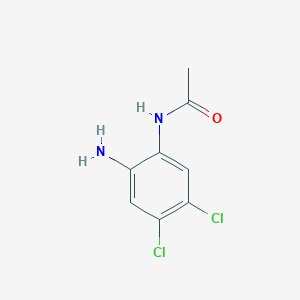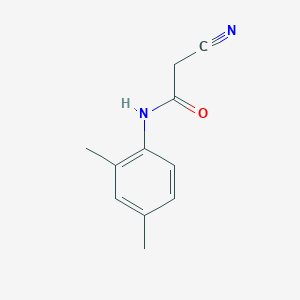
1-(Thiophen-2-yl)propan-1-amine
Overview
Description
1-(Thiophen-2-yl)propan-1-amine, also known as 1-thiopropan-2-amine, is a heterocyclic amine that is used as a research tool in a variety of scientific disciplines. It is a versatile compound that can be used as a building block for a variety of synthetic organic molecules. Its properties, such as its low toxicity, low reactivity, and high solubility in various solvents, make it an ideal research tool for a variety of applications.
Scientific Research Applications
Synthesis and Biological Activities
1-(Thiophen-2-yl)propan-1-amine and its derivatives have been synthesized for exploring their biological activities. A study by Gopi and Dhanaraju (2018) focused on synthesizing novel derivatives to evaluate their anti-diabetic and anti-inflammatory activities. These compounds showed significant reductions in blood glucose levels and inflammation in experimental animals compared to standard drugs (Gopi & Dhanaraju, 2018).
Reactivity and Synthesis of Derivatives
Aleksandrov, Zablotskii, and El’chaninov (2020) worked on the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the synthesis of novel derivatives. This study provides insights into the reactivity of thiophene derivatives in producing various compounds through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
DNA-Binding Polymers
Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative from this compound. This conjugated polymer showed potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes (Carreon, Santos, Matson, & So, 2014).
Corrosion Inhibition
Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including derivatives of this compound, for their application in inhibiting carbon steel corrosion. These compounds effectively reduced anodic dissolution of iron, demonstrating their utility as anodic inhibitors (Gao, Liang, & Wang, 2007).
Generation of Structurally Diverse Compounds
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, to generate a structurally diverse library of compounds. This study showcases the versatility of thiophene derivatives in producing a range of compounds through various alkylation and ring closure reactions (Roman, 2013).
Mechanism of Action
Target of Action
The primary target of 1-(Thiophen-2-yl)propan-1-amine is likely to be the norepinephrine-dopamine reuptake system . This compound is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It is believed to function as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent , similar to amphetamine and most of its analogues .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to the stimulant effects associated with this compound .
Biochemical Pathways
The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative . This metabolic pathway is somewhat similar to that of methamphetamine .
Pharmacokinetics
As mentioned earlier, it is metabolized primarily by the cytochrome P450 enzyme CYP2C .
Result of Action
The result of the action of this compound is an increase in the levels of norepinephrine and dopamine in the synaptic cleft, leading to enhanced neurotransmission . This can result in various physiological effects, including increased alertness, euphoria, and increased heart rate .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Thiophen-2-yl)propan-1-amine plays a significant role in biochemical reactions, primarily as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . It interacts with enzymes such as cytochrome P450, specifically CYP2C19, which is involved in its metabolism . The compound is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one .
Cellular Effects
This compound influences various types of cells and cellular processes. It functions as a norepinephrine-dopamine reuptake inhibitor, affecting cell signaling pathways related to these neurotransmitters . This compound can impact gene expression and cellular metabolism by altering the levels of norepinephrine and dopamine within cells . Additionally, it has been observed to have stimulant effects similar to amphetamine, though less potent .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a norepinephrine-dopamine reuptake inhibitor . It binds to the transporters for these neurotransmitters, inhibiting their reuptake and increasing their levels in the synaptic cleft . This action leads to enhanced neurotransmission and the stimulant effects observed with this compound . The compound is also metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated into inactive forms . Long-term effects on cellular function have been observed, including potential changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits stimulant effects similar to amphetamine, though less potent . At higher doses, toxic or adverse effects may be observed, including potential cardiovascular, gastrointestinal, and psychotic symptoms . Threshold effects and dose-dependent responses have been documented in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes . It is metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated into inactive forms . These metabolic pathways involve hydroxylation, demethylation, and deamination reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins . The compound is likely to be distributed throughout the body, affecting various tissues and organs . Its localization and accumulation can influence its overall activity and effects .
Subcellular Localization
This compound is likely to be localized within specific subcellular compartments, influencing its activity and function . The compound may undergo post-translational modifications or interact with targeting signals that direct it to specific organelles . These interactions can affect its overall biochemical and cellular effects .
Properties
IUPAC Name |
1-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSQLXYFWYXTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281296 | |
| Record name | 1-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-55-5 | |
| Record name | 6315-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















